molecular formula C12H18ClNO3 B7970563 2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate

2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate

Cat. No.: B7970563
M. Wt: 259.73 g/mol
InChI Key: RIVQVWISVLMAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate typically involves the reaction of isoquinoline derivatives with propanoic acid under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial production to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different isoquinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A compound with similar structural features but different functional groups.

    2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: A class of compounds with similar isoquinoline frameworks.

Uniqueness

2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid hydrochloride hydrate is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH.H2O/c1-9(12(14)15)13-7-6-10-4-2-3-5-11(10)8-13;;/h2-5,9H,6-8H2,1H3,(H,14,15);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVQVWISVLMAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC2=CC=CC=C2C1.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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